Sodium niobate

説明

特性

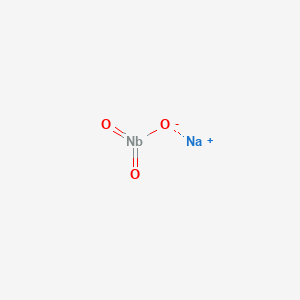

IUPAC Name |

sodium;oxido(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.Nb.3O/q+1;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYBEXRJGPQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaNbO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020935 | |

| Record name | Sodium niobate (NaNbO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium niobate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12034-09-2 | |

| Record name | Sodium niobate (NaNbO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Sodium niobate can be synthesized through various methods, including:

Hydrothermal Method: This involves reacting niobium pentoxide (Nb₂O₅) with sodium hydroxide (NaOH) under high temperature and pressure conditions.

Solid-State Reaction: This method involves mixing sodium carbonate (Na₂CO₃) with niobium pentoxide (Nb₂O₅) and heating the mixture at high temperatures (around 750°C) to produce this compound.

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain this compound powders.

Industrial Production Methods: Industrial production of this compound often employs the solid-state reaction method due to its scalability and cost-effectiveness. advancements in hydrothermal and sol-gel methods are being explored to improve the quality and properties of the final product .

化学反応の分析

Sodium niobate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state compounds.

Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state compounds.

Common reagents used in these reactions include sodium hydroxide, niobium pentoxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Photocatalytic Applications

Sodium niobate has been extensively studied for its photocatalytic properties. Research indicates that this compound nanoparticles exhibit enhanced photocatalytic activity, particularly in the degradation of organic dyes. For example, this compound nanoparticles synthesized via the citrate precursor method demonstrated an impressive 86% removal efficiency for rose Bengal dye under UV light irradiation . This property makes this compound a promising candidate for environmental remediation applications.

Key Findings:

- Photocatalytic Efficiency: 86% removal of rose Bengal dye.

- Synthesis Method: Citrate precursor method.

- Characterization Techniques: X-ray diffraction, transmission electron microscopy.

Electrocatalytic Applications

In addition to photocatalysis, this compound has shown potential as an electrocatalyst for hydrogen and oxygen evolution reactions. This compound nanoparticles were tested in a 0.5 M KOH electrolyte, revealing significant current densities of approximately 2.7 mA/cm² for the oxygen evolution reaction and 0.7 mA/cm² for the hydrogen evolution reaction . The material's cost-effectiveness and non-toxicity further enhance its appeal for energy generation applications.

Electrocatalytic Properties:

- Oxygen Evolution Reaction (OER): Current density ≈ 2.7 mA/cm².

- Hydrogen Evolution Reaction (HER): Current density ≈ 0.7 mA/cm².

- Onset Potential: OER at 0.9 V; HER at 0.6 V.

Piezoelectric Applications

This compound is well-known for its piezoelectric properties, making it suitable for various electronic devices such as sensors and actuators. The structural phase transitions of this compound contribute to its piezoelectric behavior. Studies have shown that this compound undergoes multiple phase transitions with temperature changes, which affect its dielectric and piezoelectric properties .

Phase Transition Characteristics:

- Temperature Range: Structural phase transitions occur between 300 K and 1075 K.

- Types of Transitions: Nonpolar antiferrodistortive to ferroelectric and antiferroelectric.

Energy Storage Applications

Recent advancements have positioned this compound as a promising material for lithium-ion battery anodes due to its large interlayer spacing, which facilitates rapid lithium ion diffusion. This compound (NaNb₁₃O₃) has demonstrated exceptional cyclic stability and rate performance compared to other materials in the same category .

Energy Storage Performance:

- Theoretical Capacity: 396 mAh/g based on Nb⁵⁺ ↔ Nb³⁺ conversion.

- Cyclic Stability: Retention of 87.9% capacity after 5000 cycles at high current densities.

Biomedical Applications

This compound's biocompatibility has led to its exploration in biomedical fields, particularly in tissue engineering and regenerative medicine. Studies have focused on potassium this compound ceramics that exhibit favorable interactions with biological tissues . The piezoelectric properties of these materials can be harnessed for stimulating cell growth and enhancing tissue regeneration processes.

Biocompatibility Findings:

- Piezoelectric Constant: ~93 pC/N.

- Cell Proliferation: Enhanced on polarized surfaces compared to non-polarized surfaces.

作用機序

The mechanism of action of sodium niobate in its various applications involves its unique perovskite structure, which allows for high ionic conductivity, photorefractive properties, and nonlinear optical responses. In photocatalytic applications, this compound absorbs UV light, generating electron-hole pairs that drive the reduction and oxidation reactions necessary for hydrogen production and organic contaminant decomposition . In biological applications, its cytotoxic effects are attributed to its ability to generate reactive oxygen species that induce cell death .

類似化合物との比較

Comparison with Similar Compounds

Potassium Sodium Niobate (K₀.₅Na₀.₅NbO₃, KNN)

KNN is a lead-free piezoelectric material with a morphotropic phase boundary (MPB) that enhances piezoelectric coefficients (e.g., d₃₃ ~ 200–300 pC/N) . Unlike NaNbO₃, KNN’s MPB is temperature-sensitive, limiting its stability in high-temperature applications .

| Property | NaNbO₃ | KNN |

|---|---|---|

| Bandgap (eV) | 3.34 | 3.4–3.6 |

| Piezoelectric d₃₃ | ~40 pC/N | ~250 pC/N |

| Dielectric Constant | ~300 (at 2 MHz) | ~400–600 |

| Leakage Current | Moderate | Lower than BNT |

KNN’s superior piezoelectric performance stems from its MPB, but NaNbO₃ offers advantages in dielectric stability and low leakage currents .

Calcium Niobate (HSr₂Nb₃O₁₀)

HSr₂Nb₃O₁₀, a layered Dion–Jacobson perovskite, has a narrower bandgap (~0.2–0.3 eV lower than HCa₂Nb₃O₁₀) and enhanced photocatalytic activity under solar irradiation . NaNbO₃, while less efficient in visible-light absorption, provides better structural flexibility for organic-inorganic hybrid synthesis .

Lithium Niobate (LiNbO₃)

LiNbO₃ is a non-centrosymmetric ferroelectric with strong electro-optic and nonlinear optical properties. Unlike NaNbO₃, it lacks polymorphism but has a higher Curie temperature (~1210°C vs. ~640°C for NaNbO₃) . Both materials are used in piezoelectric sensors, but LiNbO₃’s higher acoustic impedance limits its compatibility in certain transducer applications .

Lead Zirconate Titanate (PZT)

PZT-based materials dominate piezoelectric applications due to their high d₃₃ (>500 pC/N) and temperature stability. NaNbO₃ and KNN, while environmentally safer, exhibit lower piezoelectric coefficients (see Table 1) . However, NaNbO₃’s dielectric loss (<0.05 at 2 MHz) outperforms PZT in high-frequency applications .

Key Research Findings

- Photocatalysis: NaNbO₃ nanocubes achieve hydrogen production rates of ~120 µmol/h under UV light, surpassing TiO₂ but lagging behind HSr₂Nb₃O₁₀ hybrids .

- Biomedical Applications : NaNbO₃ exhibits moderate cytotoxicity (EC₅₀ = 1.9 mg/mL against HCT116 cells) and antioxidant activity (DPPH scavenging) .

- Composite Modifications : CaTiO₃-modified NaNbO₃ films show improved energy storage density (~12 J/cm³) compared to pure NaNbO₃ (~8 J/cm³) .

生物活性

Sodium niobate (NaNbO₃) is a compound that has garnered attention for its potential biological applications, particularly in the fields of biocompatibility, cytotoxicity, and antibacterial properties. This article explores the biological activity of this compound, highlighting its antioxidant capabilities, cytotoxic effects on cancer cells, and its potential in tissue engineering.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. Various concentrations of this compound nanocubes were tested, revealing a notable reduction in DPPH absorbance at 517 nm after incubation, indicating effective free radical scavenging activity.

Table 1: Antioxidant Activity of this compound Nanocubes

| Concentration (mg/mL) | % Inhibition of DPPH Scavenging |

|---|---|

| 5 | 71.33 |

| 3 | 72.79 |

| 1 | Not specified |

The results demonstrate that this compound can effectively scavenge free radicals, which is crucial for its potential applications in biomedical fields to combat oxidative stress-related diseases .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against human colon cancer cells (HCT116) using the MTT assay. The effective concentration (EC₅₀) was determined to be 1.9 mg/mL, indicating that this compound exhibits dose-dependent cytotoxicity.

Table 2: Cytotoxicity of this compound on HCT116 Cells

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 5 | 45 |

| 3 | 60 |

| 1 | 80 |

| 0.25 | 95 |

These findings suggest that this compound has potential as an anticancer agent, particularly at higher concentrations where it significantly reduces cell viability .

Antibacterial Properties

Recent studies have highlighted the antibacterial effects of potassium-sodium niobate (KNN), a related compound. KNN ceramics demonstrated a reduction in Staphylococcus aureus colonies and promoted the proliferation of rat bone marrow mesenchymal stem cells (rBMSCs). The antibacterial activity was closely linked to the surface charge properties of the ceramics; samples with higher positive charges exhibited superior performance.

Table 3: Antibacterial Effects of KNN Ceramics

| Sample Type | Surface Charge | Bacterial Colony Reduction (%) | rBMSCs Proliferation (%) |

|---|---|---|---|

| Sample A | High Positive | 90 | 85 |

| Sample B | Neutral | 50 | 70 |

| Sample C | Low Positive | 30 | 60 |

These results indicate that modifying the piezoelectric properties of niobate-based materials can enhance their biocompatibility and antibacterial efficacy, paving the way for their use in medical implants and tissue engineering applications .

Case Studies

- Cytotoxicity on Cancer Cells : A study demonstrated that this compound nanocubes significantly inhibited the growth of HCT116 colon cancer cells at concentrations above EC₅₀ levels. This suggests a promising avenue for developing this compound as a therapeutic agent in cancer treatment .

- Antibacterial Applications : Research on KNN ceramics showed effective antibacterial properties against common pathogens like S. aureus while promoting cell adhesion and spreading in stem cells. This dual functionality makes KNN ceramics suitable for applications in bone regeneration and infection control .

Q & A

Basic: What are the common synthesis methods for sodium niobate nanostructures, and how do reaction parameters influence morphology?

Answer: this compound (NaNbO₃) nanostructures are synthesized via hydrothermal and solid-state methods.

- Hydrothermal synthesis ( ): Reaction time and temperature critically affect morphology. For nanocubes, a 12-hour reaction at controlled temperatures (~150–200°C) yields uniform structures. Time-dependent studies reveal that shorter durations result in incomplete crystallinity, while prolonged reactions may induce aggregation.

- Solid-state synthesis (): A modified approach using Na₂C₂O₄ and Nb₂O₅ precursors produces powders with particle sizes of 180–360 nm. Thermo-gravimetric analysis (TGA) identifies optimal calcination temperatures (~800°C) to avoid impurity phases.

- Key parameters : Precursor stoichiometry, reaction time, and post-synthesis annealing significantly impact crystallinity and morphology .

Basic: Which characterization techniques are critical for confirming the perovskite structure and phase purity of this compound?

Answer: Essential techniques include:

- X-ray diffraction (XRD) : Identifies crystal phases (e.g., orthorhombic Pbcm or Pbnm) and detects impurities ( ).

- Scanning/Transmission Electron Microscopy (SEM/TEM) : Resolves nanostructure morphology (e.g., nanocubes, nanowires) and confirms particle size distribution ().

- Neutron diffraction : Resolves subtle structural distortions (e.g., octahedral tilting) and phase transitions at high temperatures ( ).

- UV-vis spectroscopy : Determines bandgap (~3.1–3.4 eV) for photocatalytic applications ( ).

Advanced: How can researchers resolve contradictions in reported dielectric properties of this compound at high temperatures?

Answer: Discrepancies arise from high dielectric loss and phase transition complexities. Methodological solutions include:

- Impedance spectroscopy : Distinguishes grain-boundary vs. bulk contributions to conductivity ().

- Temperature-dependent dielectric measurements : Correlate permittivity anomalies with phase transitions (e.g., antiferroelectric to paraelectric at ~633 K) ( ).

- Critical exponent analysis : Quantifies transition order (e.g., β ≈ 1/3 near tricritical points) using neutron diffraction data ( ).

Advanced: What experimental approaches elucidate the conduction mechanisms in this compound, particularly regarding polaron hopping?

Answer: Key methods:

- AC conductivity measurements : Analyze frequency-dependent behavior to differentiate between ionic/polaronic conduction. Activation energy calculations (from Arrhenius plots) identify hopping mechanisms ().

- Pulsed-field gradient NMR : Tracks Na⁺ ion mobility in the perovskite lattice.

- First-principles calculations : Model defect chemistry (e.g., oxygen vacancies) to predict conduction pathways .

Basic: What methodologies assess the photocatalytic efficiency of this compound nanocubes?

Answer: Standard protocols involve:

- Hydrogen production : Under UV light with lactic acid as a sacrificial agent (e.g., ~50 µmol/h/g activity) ( ).

- Organic dye degradation : Monitor methylene blue/rhodamine B decomposition via UV-vis kinetics.

- Electrochemical impedance spectroscopy (EIS) : Evaluates charge-carrier separation efficiency .

Advanced: How do researchers determine the critical exponents for phase transitions in this compound, and what do these values indicate?

Answer: High-resolution neutron diffraction tracks order parameters (e.g., octahedral tilt angles). For the tetragonal-to-cubic transition at 950 K, a critical exponent β ≈ 1/3 suggests proximity to a tricritical point, indicating a mix of displacive and order-disorder behavior ( ).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nanoparticles ().

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Spill management : Avoid dry sweeping; use wet methods to suppress dust ().

Advanced: How can doping or composite formation enhance the piezoelectric properties of this compound-based ceramics?

Answer:

- Li/Ta doping : Substitutional doping (e.g., KNN-Ta fibers) reduces coercive fields and enhances piezoelectric coefficients (d₃₃ ~ 150 pC/N) ( ).

- Composite design : Embedding NaNbO₃ in polymer matrices improves mechanical flexibility while retaining electromechanical coupling ( ).

- PFM (Piezoresponse Force Microscopy) : Maps domain switching dynamics in doped systems .

Advanced: What strategies evaluate the cytotoxicity and biocompatibility of this compound for biomedical applications?

Answer:

- MTT assay : Quantifies viability of HCT116 cells (EC₅₀ = 1.9 mg/mL for NaNbO₃ nanocubes) ( ).

- DPPH assay : Measures antioxidant activity via free-radical scavenging (e.g., 70% inhibition at 5 mg/mL) ( ).

- ROS detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress in cell cultures .

Methodology: How should researchers formulate focused questions for this compound studies using frameworks like PICOT?

Answer: Apply the PICOT framework:

- Population (P) : Material system (e.g., NaNbO₃ nanocubes).

- Intervention (I) : Experimental variables (e.g., Ta doping).

- Comparison (C) : Baseline properties (e.g., undoped NaNbO₃).

- Outcome (O) : Target metrics (e.g., d₃₃ enhancement).

- Time (T) : Synthesis/aging duration (e.g., 12-hour hydrothermal reaction).

Example: "Does Ta doping (I) improve piezoelectric coefficients (O) in NaNbO₃ ceramics (P) compared to undoped samples (C) under 24-hour poling (T)?" ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。